molecular formula C10H14ClN3O B11817643 2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol

2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol

Cat. No.: B11817643
M. Wt: 227.69 g/mol
InChI Key: AUFVEFZZSDLTIH-UHFFFAOYSA-N
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Description

2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol is a heterocyclic compound that features a diazepine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyridine derivative with an appropriate diazepine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}methanol
  • 2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethanamine

Uniqueness

Compared to similar compounds, 2-{7-chloro-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-4-yl}ethan-1-ol has unique properties due to the presence of the ethan-1-ol group. This functional group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-(7-chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol

InChI

InChI=1S/C10H14ClN3O/c11-9-2-1-8-10(14-9)13-7(4-6-15)3-5-12-8/h1-2,7,12,15H,3-6H2,(H,13,14)

InChI Key

AUFVEFZZSDLTIH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(NC1CCO)N=C(C=C2)Cl

Origin of Product

United States

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